molecular formula C24H19N5O B2609857 4-((1H-imidazol-1-yl)methyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide CAS No. 1788678-42-1

4-((1H-imidazol-1-yl)methyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide

Cat. No.: B2609857
CAS No.: 1788678-42-1
M. Wt: 393.45
InChI Key: KYEFJWSSMROSSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((1H-Imidazol-1-yl)methyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a benzamide core linked to an imidazo[1,2-a]pyridine moiety and a methyl-imidazole group, a structural motif commonly associated with kinase inhibition . Compounds containing the imidazo[1,2-a]pyridine scaffold have been extensively investigated as modulators of various biological targets, including protein kinases and G-protein coupled receptors like the 5-HT2A serotonin receptor . Similarly, the benzamide framework is a privileged structure in the design of type II kinase inhibitors, which bind to an allosteric pocket adjacent to the ATP-binding site . The specific combination of these pharmacophores in this compound suggests potential as a key intermediate or candidate for developing therapeutics in areas such as oncology and inflammation. Researchers can utilize this high-quality compound for in vitro binding assays, enzymatic activity studies, and structure-activity relationship (SAR) profiling to further elucidate its mechanism of action and therapeutic potential. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-4-(imidazol-1-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N5O/c30-24(19-10-8-18(9-11-19)15-28-14-12-25-17-28)27-21-6-2-1-5-20(21)22-16-29-13-4-3-7-23(29)26-22/h1-14,16-17H,15H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYEFJWSSMROSSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)NC(=O)C4=CC=C(C=C4)CN5C=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1H-imidazol-1-yl)methyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide typically involves multi-step reactions. One common approach includes the formation of the imidazole and imidazo[1,2-a]pyridine rings through cyclization reactions. These reactions often require specific catalysts and conditions to ensure regioselectivity and yield.

For instance, the imidazole ring can be synthesized via a condensation reaction involving an aldehyde, an amine, and a source of nitrogen such as ammonium acetate . The imidazo[1,2-a]pyridine ring can be formed through a cyclization reaction involving a pyridine derivative and an appropriate electrophile .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to enhance yield and reduce costs. This often includes the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can be employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-((1H-imidazol-1-yl)methyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like potassium carbonate for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
One of the most significant applications of this compound lies in its potential as an anticancer agent. Research has indicated that derivatives of imidazo[1,2-a]pyridine exhibit promising activity against various cancer types, particularly those involving mutations in the c-KIT receptor tyrosine kinase. The target of therapy includes gastrointestinal stromal tumors (GISTs), where mutations in c-KIT are prevalent. The compound's ability to inhibit c-KIT across a range of mutations positions it as a candidate for further development in cancer treatment protocols .

Antimicrobial Properties
Studies have shown that imidazo[1,2-a]pyridine derivatives possess antibacterial properties. The synthesized compounds, including those related to the target compound, have demonstrated efficacy against several bacterial strains. This suggests that the compound may serve as a lead structure for developing new antibiotics .

Pharmacological Applications

Enzyme Inhibition
The compound has been evaluated for its ability to inhibit various enzymes implicated in disease processes. For instance, it has shown potential as an inhibitor of enzymes involved in the inflammatory response and cancer progression. Such inhibitory action could lead to therapeutic applications in treating inflammatory diseases and cancers .

Pharmacokinetics and Toxicology
Research into the pharmacokinetics of similar compounds indicates that modifications to the imidazo[1,2-a]pyridine framework can significantly affect absorption, distribution, metabolism, and excretion (ADME) profiles. Understanding these parameters is crucial for optimizing the therapeutic efficacy and safety of the compound .

Materials Science

Nanomaterials Development
There is growing interest in utilizing imidazo[1,2-a]pyridine derivatives in the synthesis of nanomaterials with specific electronic and optical properties. The incorporation of such compounds into nanostructures can enhance their functionality in applications ranging from drug delivery systems to sensors .

Study 1: Anticancer Efficacy

In a recent study published in a peer-reviewed journal, researchers synthesized a series of imidazo[1,2-a]pyridine derivatives and evaluated their cytotoxic effects on GIST cell lines. The results demonstrated that certain derivatives exhibited significant growth inhibition compared to control groups, suggesting that structural modifications can enhance anticancer activity .

Study 2: Antimicrobial Testing

A comprehensive screening of various imidazo[1,2-a]pyridine derivatives against clinical isolates revealed that several compounds exhibited potent antibacterial activity against resistant strains of bacteria. This study highlights the potential for these compounds to be developed into new antibiotics .

Mechanism of Action

The mechanism of action of 4-((1H-imidazol-1-yl)methyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole and imidazo[1,2-a]pyridine rings can form hydrogen bonds and π-π interactions with these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Features of Comparable Compounds

Compound Name/Class Structural Features Synthesis Method Biological Activity/Applications References
Target Compound Benzamide with imidazole-methyl and imidazo[1,2-a]pyridine-phenyl Likely amide coupling (inferred) Potential anti-inflammatory (inferred) -
N-(3,5-bis(trifluoromethyl)benzyl)-... Trifluoromethyl-substituted benzyl, acetamido linker, imidazo[1,2-a]pyridine Microwave-assisted synthesis High anti-inflammatory activity
Compounds 28–31 (Benzimidazole-pyrazole acetamides) Benzimidazole-pyrazole core with acetamide linkages EDCI/HOBt-mediated coupling, chromatography Inhibitors (unspecified)
Ponatinib Derivatives Imidazole with dimethylamino/pyrrolidinylmethyl substituents Amine modification on imidazole No potency improvement
Bipyridine-Imidazole Derivatives Bipyridine linked to methylimidazole via SNAr reaction Nucleophilic aromatic substitution (SNAr) Fluorescent materials

Key Research Findings

Anti-Inflammatory Activity

  • Imidazo[1,2-a]pyridine-Benzamide Derivatives (): Compounds such as N-(3,5-bis(trifluoromethyl)benzyl)-4-((2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine-3-yl)acetamido)methyl)benzamide demonstrated superior anti-inflammatory activity compared to aspirin. The trifluoromethyl and methoxy substituents on the benzamide moiety were critical for enhancing activity, suggesting that electron-withdrawing groups improve target engagement .
  • Target Compound: While lacking these substituents, its imidazo[1,2-a]pyridine-phenyl group may contribute to binding via π-π stacking or hydrophobic interactions. The absence of trifluoromethyl groups could imply reduced potency compared to ’s derivatives.

Pharmacological Modifications

  • Imidazole Modifications (): Introducing water-soluble amines (e.g., dimethylamino, pyrrolidinyl) to imidazole rings in Ponatinib derivatives failed to enhance potency, underscoring the sensitivity of structure-activity relationships in imidazole-based drugs . The target compound’s unmodified imidazole-methyl group may offer metabolic stability over these analogs.

Contradictory Insights

  • This dichotomy emphasizes the need for target-specific optimization.

Biological Activity

The compound 4-((1H-imidazol-1-yl)methyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide , identified by its CAS number 1788678-42-1 , is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanism of action, and therapeutic implications based on recent studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H19N5OC_{24}H_{19}N_{5}O, with a molecular weight of 393.4 g/mol . The structural characteristics include imidazole and imidazopyridine moieties, which are known to contribute to various biological activities, particularly in the realm of medicinal chemistry.

PropertyValue
CAS Number1788678-42-1
Molecular FormulaC24H19N5O
Molecular Weight393.4 g/mol

Anticancer Properties

Recent studies have indicated that compounds with similar structural frameworks exhibit significant anticancer activity. For example, derivatives of imidazo[1,2-a]pyridine have shown potent inhibitory effects against various cancer cell lines, including breast (MCF-7) and colon (HCT116) cancers. The biological activity is often assessed using IC50 values, which measure the concentration needed to inhibit cell growth by 50%.

In a comparative study, compounds related to our target exhibited IC50 values ranging from 0.63 to 1.32 μM against specific cancer types, indicating strong potential for further development in cancer therapy .

The proposed mechanism of action for similar compounds involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. For instance, some imidazopyridine derivatives have been identified as inhibitors of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation .

Additionally, docking studies suggest that these compounds may interact favorably with target proteins involved in tumor progression, enhancing their potential as therapeutic agents .

Study 1: Antitumor Activity

A study focused on a series of imidazo[1,2-a]pyridine derivatives found that one compound demonstrated an IC50 value of 0.95 μM against MCF-7 cells. This suggests that structural modifications can significantly enhance anticancer potency .

Study 2: Pharmacokinetic Profile

Another research highlighted the pharmacokinetic properties of related compounds, noting that modifications to the imidazole ring can affect bioavailability and metabolic stability. For instance, a compound with a similar structure demonstrated moderate aqueous solubility and favorable pharmacokinetic parameters during preclinical trials .

Summary Table of Biological Activities

Compound StructureActivity TypeIC50 (μM)Reference
Imidazo[1,2-a]pyridine derivativeAnticancer0.95
Related imidazole compoundCDK Inhibition0.63 - 1.32

Q & A

Q. What are the recommended synthetic routes for 4-((1H-imidazol-1-yl)methyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide?

The synthesis typically involves multi-step coupling reactions. For example:

  • Step 1 : Prepare the imidazo[1,2-a]pyridine core via a cyclocondensation reaction between 2-aminopyridine and α-bromoketones ().
  • Step 2 : Functionalize the benzamide backbone using Ullmann or Buchwald-Hartwig coupling to introduce the imidazole-methyl group ().
  • Step 3 : Purify intermediates via column chromatography (silica gel, methanol/dichloromethane gradient) and characterize using NMR and HPLC (>98% purity) ().
    Yields vary between 30–40% depending on steric hindrance and reaction optimization ().

Q. How can researchers identify the primary biological targets of this compound?

  • Kinase Profiling : Use kinase inhibition assays (e.g., radiometric or fluorescence-based) to screen against panels like ASK1, ASK2, and MAPKs. For example, IC50 values for ASK1 inhibition (14 nM) vs. ASK2 (0.51 µM) highlight selectivity ().
  • Cellular Assays : Measure downstream phosphorylation of JNK/p38 to confirm target engagement ().
  • Structural Modeling : Perform docking studies using ASK1’s ATP-binding domain (PDB ID: 4LGC) to predict binding modes ().

Q. What solubility and stability data are critical for in vitro studies?

  • Solubility : The compound is sparingly soluble in aqueous buffers (<10 µM). Use DMSO stocks (100 mM) diluted in PBS with 0.1% Tween-80 to avoid precipitation ().
  • Stability : Stable at –20°C for ≥2 years. Monitor degradation via HPLC under physiological conditions (37°C, pH 7.4) ().

Q. What in vitro assays are suitable for initial biological activity evaluation?

  • Enzyme Inhibition : Measure IC50 against target kinases using ADP-Glo™ or mobility shift assays ().
  • Cytotoxicity : Screen in cancer cell lines (e.g., HepG2) via MTT assays ().
  • Selectivity : Compare activity against off-targets (e.g., COX-2, MEKK1) using dose-response curves ().

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of this compound?

  • Key Modifications :
    • Imidazole-Methyl Group : Replace with morpholine or piperidine to enhance solubility ().
    • Benzamide Substituents : Introduce electron-withdrawing groups (e.g., –CF3) to improve kinase binding ().
  • Methodology :
    • Synthesize analogs via parallel combinatorial chemistry ().
    • Use molecular dynamics simulations to predict substituent effects on binding entropy ().

Q. How to address selectivity challenges against closely related kinases (e.g., ASK1 vs. ASK2)?

  • Biochemical Assays : Perform kinetic studies (e.g., Kd, Ki) to compare binding affinities ().
  • Mutagenesis : Introduce point mutations (e.g., ASK1-T751A) to identify critical binding residues ().
  • Proteome-Wide Profiling : Use chemical proteomics (e.g., kinobeads) to detect off-target interactions ().

Q. What in vivo models are appropriate for pharmacokinetic and efficacy studies?

  • Rodent Models :
    • Pharmacokinetics : Administer orally (10–50 mg/kg) and measure plasma half-life (t1/2) via LC-MS ().
    • Efficacy : Test in collagen-induced arthritis (CIA) models for autoimmune applications ().
  • Dose Optimization : Use allometric scaling from rodent data to predict human dosing ().

Q. How can fluorescent probes derived from this compound aid in cellular imaging?

  • Probe Design : Replace the benzamide group with acrylate to create a turn-on probe (e.g., IPPA in ).
  • Imaging Workflow :
    • Incubate HepG2 cells with 10 µM probe for 1 hr.
    • Detect fluorescence (λex = 488 nm, λem = 520 nm) using confocal microscopy ().
  • Validation : Compare with siRNA-mediated target knockdown to confirm specificity ().

Q. How to resolve contradictions in activity data across different assay formats?

  • Case Example : Discrepancies in IC50 values between radiometric (low nM) and cellular (µM) assays may arise from poor membrane permeability.
  • Solutions :
    • Use prodrug strategies (e.g., phosphate esters) to enhance cellular uptake ().
    • Validate with orthogonal assays (e.g., thermal shift for target engagement) ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.